An In-depth Technical Guide to the Structure of Myristoleoyl-CoA
An In-depth Technical Guide to the Structure of Myristoleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoleoyl-CoA is a critical intermediate in lipid metabolism, playing a key role in the biosynthesis of unsaturated fatty acids and the formation of complex lipids. This document provides a comprehensive overview of the structure of Myristoleoyl-CoA, including its detailed chemical composition, and key physicochemical properties. Furthermore, this guide delves into the biosynthetic pathway of Myristoleoyl-CoA, its significant metabolic roles, and detailed experimental protocols for its synthesis and characterization. This technical guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating pathways involving this essential lipid metabolite.
Molecular Structure of Myristoleoyl-CoA
Myristoleoyl-CoA is an unsaturated long-chain acyl-Coenzyme A (CoA) molecule. Its structure is comprised of two main components: a myristoleoyl group and a Coenzyme A moiety, linked by a high-energy thioester bond.
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The Myristoleoyl Group : This is a 14-carbon monounsaturated fatty acyl chain, derived from myristoleic acid. The systematic name for the myristoleoyl group is (9Z)-tetradecenoyl. The key feature of this acyl group is a cis double bond between the 9th and 10th carbon atoms (C9 and C10). This double bond introduces a kink in the hydrocarbon chain, which has significant implications for the fluidity of cell membranes when it is incorporated into phospholipids.
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Coenzyme A Moiety : Coenzyme A is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The thiol group (-SH) of the β-mercaptoethylamine unit is the reactive site of Coenzyme A, forming a thioester linkage with the carboxyl group of the myristoleoyl chain.
The complete chemical structure of Myristoleoyl-CoA is formally the result of the condensation of the thiol group of coenzyme A with the carboxyl group of (9Z)-myristoleic acid[1].
Chemical and Physical Properties
A summary of the key quantitative data for (9Z)-Myristoleoyl-CoA is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C35H60N7O17P3S | PubChem[1] |
| Molecular Weight | 975.9 g/mol | PubChem[1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-9-enethioate | PubChem[1] |
| Synonyms | (9Z)-myristoleoyl-CoA, myristoleoyl-coenzyme A, cis-tetradec-9-enoyl-CoA, (Z)-tetradec-9-enoyl-CoA | PubChem[1] |
Biosynthesis of Myristoleoyl-CoA
Myristoleoyl-CoA is synthesized endogenously from its saturated counterpart, Myristoyl-CoA. This desaturation reaction is a critical step in the generation of monounsaturated fatty acids and is catalyzed by the enzyme Δ9-desaturase , also known as stearoyl-CoA desaturase (SCD) .
The overall reaction is as follows:
Myristoyl-CoA + NAD(P)H + H+ + O2 → (9Z)-Myristoleoyl-CoA + NAD(P)+ + 2 H2O
This enzymatic reaction introduces a cis double bond at the Δ9 position of the myristoyl chain. The process requires molecular oxygen and a reduced pyridine (B92270) nucleotide (NADH or NADPH) as a cofactor.
Metabolic Roles of Myristoleoyl-CoA
Myristoleoyl-CoA is an important branch-point metabolite in lipid metabolism. Its primary roles include:
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Precursor for Complex Lipid Synthesis : As an activated form of myristoleic acid, Myristoleoyl-CoA can be readily incorporated into various classes of lipids, including phospholipids, triglycerides, and cholesterol esters. The presence of the cis double bond in the myristoleoyl moiety influences the physical properties of these lipids, such as increasing the fluidity of cell membranes.
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Substrate for Elongation and Further Desaturation : Myristoleoyl-CoA can be further metabolized by fatty acid elongase and desaturase enzymes to produce longer-chain monounsaturated and polyunsaturated fatty acids.
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Beta-Oxidation : Similar to other fatty acyl-CoAs, Myristoleoyl-CoA can undergo mitochondrial beta-oxidation to generate acetyl-CoA, which then enters the citric acid cycle for energy production.
Experimental Protocols
The study of Myristoleoyl-CoA often requires its synthesis and subsequent analysis. Below are detailed methodologies for these key experiments.
Chemo-enzymatic Synthesis of Myristoleoyl-CoA
The synthesis of Myristoleoyl-CoA can be achieved through a two-step chemo-enzymatic process. This method involves the chemical synthesis of an activated form of myristoleic acid, followed by an enzymatic reaction with Coenzyme A.
Materials:
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(9Z)-Myristoleic acid
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N,N'-Carbonyldiimidazole (CDI)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Coenzyme A lithium salt
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Acyl-CoA synthetase (optional, for enzymatic synthesis from myristoleic acid)
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ATP
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MgCl2
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Tris-HCl buffer (pH 8.0)
Protocol:
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Activation of Myristoleic Acid:
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Dissolve (9Z)-myristoleic acid in anhydrous THF.
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Add N,N'-Carbonyldiimidazole (CDI) in a 1.1 molar excess to the myristoleic acid solution.
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Stir the reaction mixture at room temperature for 1 hour under an inert atmosphere (e.g., argon or nitrogen) to form the myristoleoyl-imidazolide intermediate.
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Thioesterification with Coenzyme A:
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In a separate vessel, dissolve Coenzyme A lithium salt in Tris-HCl buffer (pH 8.0).
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Slowly add the myristoleoyl-imidazolide solution from step 1 to the Coenzyme A solution with vigorous stirring.
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Allow the reaction to proceed at room temperature for 2-4 hours.
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Purification:
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The resulting Myristoleoyl-CoA can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
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Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
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Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).
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Collect the fractions containing the product and lyophilize to obtain pure Myristoleoyl-CoA.
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Characterization by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of Myristoleoyl-CoA.
Instrumentation:
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High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
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Reversed-phase C18 column.
LC-MS/MS Method:
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Chromatographic Separation:
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the Myristoleoyl-CoA from the C18 column.
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Flow rate: 0.2-0.5 mL/min.
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Injection volume: 5-10 µL.
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Mass Spectrometric Detection:
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Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
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Multiple Reaction Monitoring (MRM): For a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored for selective detection and quantification.
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Precursor Ion (Q1): [M+H]+ for Myristoleoyl-CoA (m/z 976.3).
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Product Ions (Q3): Characteristic fragment ions of Myristoleoyl-CoA are selected for monitoring. Common fragments for acyl-CoAs include the pantetheine-phosphate fragment.
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High-Resolution Mass Spectrometry: For instruments like Orbitrap or Q-TOF, the accurate mass of the precursor ion is measured for high-specificity identification.
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Conclusion
Myristoleoyl-CoA is a pivotal molecule in the landscape of lipid metabolism. A thorough understanding of its structure, biosynthesis, and metabolic fate is essential for researchers investigating fatty acid metabolism, membrane biology, and related diseases. The experimental protocols outlined in this guide provide a framework for the synthesis and analysis of Myristoleoyl-CoA, enabling further exploration of its biological functions and its potential as a therapeutic target.
